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Undecylprodigiosin - 13129-81-2

Undecylprodigiosin

Catalog Number: EVT-1454450
CAS Number: 13129-81-2
Molecular Formula: C25H35N3O
Molecular Weight: 393.575
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Apoptotic and anticancer agent. Selectively induces p53-independant apoptosis in cancer cells. Induces G2/M cell cycle arrest and shows antiproliferative effects. Shows antimalarial and antibactieral effects in vivo.
Undecylprodigiosin is a member of the class of tripyrroles that is 1H-pyrrole substituted by (4'-methoxy-1H,5'H-[2,2'-bipyrrol]-5'-ylidene)methyl and undecyl groups at positions 2 and 5, respectively. It is a pigment produced by Stveptomyces coelicolor. It has a role as an apoptosis inducer, a bacterial metabolite, an antineoplastic agent, an antibacterial agent, a radiosensitizing agent, an immunosuppressive agent and a biological pigment. It is an aromatic ether, a tripyrrole and an alkaloid.
(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole is a natural product found in Streptomyces albidoflavus, Streptomyces avermitilis, and other organisms with data available.

Streptorubin B

    Compound Description: Streptorubin B is a structurally unique prodiginine alkaloid produced by Streptomyces coelicolor A3(2) and other actinobacteria. It exhibits immunosuppressive, anticancer, and antimalarial activities [, ]. It is characterized by a distinctive tricyclic system formed via oxidative carbocyclization of undecylprodigiosin [, , ].

    Relevance: Streptorubin B is a direct biosynthetic product of undecylprodigiosin. The Rieske oxygenase RedG catalyzes the oxidative cyclization of undecylprodigiosin to form streptorubin B [, , ]. This conversion highlights the close structural relationship between these two prodiginines and their shared biosynthetic pathway.

Actinorhodin

    Compound Description: Actinorhodin is a blue-pigmented antibiotic produced by Streptomyces coelicolor A3(2). It exhibits a range of biological activities, including antibacterial and antitumor effects [, ]. Its biosynthesis is often studied in conjunction with undecylprodigiosin due to shared regulatory mechanisms [, , ].

    Relevance: Actinorhodin is co-produced with undecylprodigiosin in Streptomyces coelicolor A3(2), and their biosynthesis is often influenced by similar factors, including phosphate and ammonium levels, growth phase, and regulatory genes [, , , ]. Understanding the regulation of actinorhodin production can provide insights into the factors affecting undecylprodigiosin biosynthesis.

Butylcycloheptylprodigiosin

    Compound Description: Butylcycloheptylprodigiosin is a prodiginine that possesses cytotoxic activity against various cancer cell lines []. Its interaction with multidrug resistance (MDR) pumps, particularly MDR1, has been investigated for potential applications in overcoming drug resistance [].

    Relevance: Studying butylcycloheptylprodigiosin alongside undecylprodigiosin provides valuable insight into the structure-activity relationship of prodiginines, especially concerning MDR interactions. Unlike butylcycloheptylprodigiosin, undecylprodigiosin is not a substrate for MDR1 and BCRP pumps, indicating potential advantages in treating multidrug-resistant cancers [].

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC)

    Compound Description: 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a key biosynthetic precursor for both undecylprodigiosin and streptorubin B [, , ]. It is formed through a series of enzymatic reactions in the prodiginine biosynthetic pathway.

    Relevance: MBC is an essential building block for undecylprodigiosin. The enzyme RedH catalyzes the condensation of MBC with 2-undecylpyrrole to form undecylprodigiosin [, ]. This shared precursor highlights the common biosynthetic origin of these two prodiginine molecules.

2-Undecylpyrrole (2-UP)

    Compound Description: 2-Undecylpyrrole (2-UP) is a monopyrrole precursor crucial for the biosynthesis of undecylprodigiosin and other prodiginine alkaloids [, , ]. It serves as a substrate for the condensing enzyme RedH.

    Relevance: 2-Undecylpyrrole is a direct precursor to undecylprodigiosin. In the presence of RedH, 2-UP reacts with MBC to produce undecylprodigiosin [, ]. This reaction represents the final step in assembling the characteristic tripyrrole structure of undecylprodigiosin.

2-(5-Pentoxypentyl)-pyrrole

    Compound Description: 2-(5-Pentoxypentyl)-pyrrole is a synthetic analog of 2-undecylpyrrole, designed to investigate the mechanism of the RedG-catalyzed oxidative carbocyclization in streptorubin B biosynthesis []. This analog incorporates an oxygen atom near the site of C-C bond formation, enabling mechanistic studies.

    Relevance: This synthetic analog provides valuable information about the mechanism of RedG and its interaction with undecylprodigiosin []. Studying its conversion helps elucidate the enzyme's substrate specificity and the steps involved in the oxidative cyclization process leading from undecylprodigiosin to streptorubin B.

-2-Undecylpyrrole and -2-Undecylpyrrole

    Compound Description: These compounds are deuterium-labeled analogs of 2-undecylpyrrole synthesized to investigate the stereochemistry of the RedG-catalyzed oxidative carbocyclization reaction []. The specific deuterium labeling allows for tracking the fate of hydrogen atoms during the reaction.

    Relevance: These labeled analogs were instrumental in determining the stereochemical course of the RedG-catalyzed reaction, confirming the abstraction of the pro-R hydrogen atom from C-7' of undecylprodigiosin and the inversion of configuration at C-7' during streptorubin B formation []. This finding helps clarify the stereospecificity of RedG in the biosynthesis of streptorubin B from undecylprodigiosin.

Metacycloprodigiosin

    Compound Description: Metacycloprodigiosin is a structurally related carbocyclic prodiginine alkaloid, similar to streptorubin B []. It is formed by the oxidative carbocyclization of undecylprodigiosin, but the cyclization occurs at a different position and with different stereochemistry compared to streptorubin B.

11-Methyldodecylprodigiosin

    Compound Description: 11-Methyldodecylprodigiosin is a prodiginine alkaloid structurally similar to undecylprodigiosin, but with an additional methyl group in the alkyl side chain []. It is a proposed substrate for the RphG enzymes involved in roseophilin biosynthesis.

    Relevance: 11-Methyldodecylprodigiosin is relevant to the study of undecylprodigiosin due to its structural similarity and its potential to undergo oxidative carbocyclization reactions catalyzed by enzymes like the RphG family []. This compound helps in understanding the substrate scope and limitations of enzymes involved in prodiginine modifications.

Roseophilin

    Compound Description: Roseophilin is a complex prodiginine alkaloid possessing potent antitumor activity []. Its structure features a unique macrocyclic ring system formed via an oxidative carbocyclization reaction.

    Relevance: Although roseophilin and undecylprodigiosin differ significantly in their structures, both are classified as prodiginine alkaloids and share biosynthetic similarities. The study of roseophilin biosynthesis, particularly the enzymes involved in its carbocyclization, can provide insights into the potential for diversifying prodiginine structures, potentially leading to novel derivatives with enhanced biological activity, similar to undecylprodigiosin [].

Hybrubins A-C

    Compound Description: Hybrubins A-C are novel natural products discovered through heterologous expression studies involving a truncated undecylprodigiosin biosynthetic pathway in Streptomyces lividans []. These compounds represent a new carbon skeleton featuring a tetramic acid moiety fused to a 2,2'-dipyrrole building block derived from the prodiginine pathway.

    Relevance: The discovery of hybrubins demonstrates the potential for generating new chemical entities by manipulating the undecylprodigiosin biosynthetic pathway []. It highlights the possibility of leveraging the promiscuity of biosynthetic enzymes to create novel molecules with potentially valuable biological activities.

Synthesis Analysis

The biosynthesis of undecylprodigiosin involves several key enzymatic steps mediated by polyketide synthases. The gene cluster responsible for its synthesis includes type I, type II, and type III polyketide synthase genes. These enzymes facilitate the assembly of the compound from simple precursors through a series of condensation reactions .

Methods

  1. Cultivation: The production typically occurs in liquid cultures of Streptomyces strains under controlled conditions.
  2. Extraction: The pigment is extracted using organic solvents such as methanol and toluene, followed by purification techniques like high-performance liquid chromatography (HPLC) to isolate undecylprodigiosin from other metabolites .
  3. Analytical Techniques: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound .
Molecular Structure Analysis

Undecylprodigiosin has a complex molecular structure that can be represented as follows:

  • Molecular Formula: C_20H_29N_3O
  • Molecular Weight: 329.47 g/mol

The structure features a long undecyl chain attached to the prodiginine core, which is responsible for its red color and biological activities. The compound's detailed structural analysis can be performed using NMR spectroscopy and mass spectrometry, revealing specific functional groups and stereochemistry .

Chemical Reactions Analysis

Undecylprodigiosin undergoes several chemical reactions that are crucial for its biological activity:

  1. Oxidation-Reduction Reactions: It can participate in redox reactions that may enhance its antimicrobial properties.
  2. Interaction with Biological Targets: The compound has been shown to inhibit T-cell proliferation without cytotoxic effects, indicating potential therapeutic applications in immunomodulation .
  3. Degradation Pathways: Understanding its degradation under various environmental conditions is essential for assessing its stability and efficacy in applications .
Mechanism of Action

The mechanism of action of undecylprodigiosin involves:

  • Inhibition of Cellular Proliferation: It disrupts cell cycle progression in various cell types, particularly in T-cells, which can be beneficial in treating certain cancers or autoimmune diseases.
  • Antimicrobial Activity: Undecylprodigiosin exhibits broad-spectrum antibacterial activity against Gram-positive bacteria by disrupting cellular membranes or inhibiting essential metabolic pathways .
  • Antioxidant Properties: The compound also shows antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bright red crystalline solid.
  • Solubility: Soluble in organic solvents like methanol, ethanol, and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Absorbance Spectrum: Maximum absorbance at approximately 539 nm, which is characteristic of many prodiginine derivatives .
Applications

Undecylprodigiosin has several scientific applications:

  1. Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being explored as a potential drug candidate for treating infections and cancer.
  2. Food Industry: Its natural pigment properties make it suitable for use as a food colorant.
  3. Biotechnology: The compound's ability to modulate immune responses positions it as a candidate for research into immunotherapies .
Chemical and Structural Properties of Undecylprodigiosin

Molecular Structure and Isomerism

Undecylprodigiosin (C₂₅H₃₅N₃O) is a tripyrrolic alkaloid belonging to the prodiginine family of natural products. Its molecular structure consists of three pyrrole rings (A, B, and C) with a methoxy group (-OCH₃) attached to ring C and an undecyl chain (-C₁₁H₂₃) extending from ring A. This linear 11-carbon alkyl chain significantly influences the compound's hydrophobicity and biological interactions compared to shorter-chain prodiginines [1] [4]. A critical structural feature is the presence of conjugated double bonds between pyrrole rings B and C, creating a planar, extended π-system responsible for its intense red coloration. This conjugated system exhibits E/Z isomerism (stereoisomerism) around the methine bridges connecting the pyrrole units, specifically at the C5=C6 bond (between rings A and B) and the C15=C16 bond (between rings B and C). The thermodynamically more stable E-configuration predominates in the naturally occurring molecule, but Z-isomers can form under specific conditions, potentially influencing bioactivity [6] [8].

The molecular conformation allows for intramolecular hydrogen bonding, such as between the N-H group of ring A and the oxygen atom of the methoxy group on ring C, contributing to structural rigidity. X-ray crystallographic studies of related prodiginines suggest that the undecyl chain adopts an extended conformation, facilitating interactions with lipid bilayers [4].

Table 1: Key Structural Features of Undecylprodigiosin

FeatureDescriptionBiological Significance
Tripyrrole CoreThree linked pyrrole rings (A, B, C) with conjugated double bondsChromophore (red color); Metal chelation capability
Methoxy Group-OCH₃ attached to Ring CInfluences electronic properties & H-bonding
Undecyl Chain-C₁₁H₂₃ alkyl chain attached to Ring AEnhances lipophilicity; Membrane interaction
Methine Bridges=CH- links between rings (A-B and B-C)Site of E/Z isomerism
Pyrrolic N-HN-H groups on Ring A and Ring BH-bond donors; Potential site for deprotonation

Physicochemical Characterization

UV-Visible Spectroscopy: Undecylprodigiosin exhibits a characteristic deep red color due to intense absorption in the visible region. Its UV-Vis spectrum in methanol typically shows a maximum absorbance (λₘₐₓ) at 535 ± 2 nm. This peak arises from π→π* transitions within the conjugated tripyrrole system. Minor shoulders or peaks around 500 nm and 380 nm are often observed and attributed to vibrational fine structure or n→π* transitions. The molar extinction coefficient (ε) at 535 nm is exceptionally high, approximately 100,000 L·mol⁻¹·cm⁻¹, confirming the strong chromophoric nature of the molecule [2] [8].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC) unequivocally confirms the structure and regiochemistry of undecylprodigiosin. Key ¹H NMR signals (500 MHz, CDCl₃) include:

  • Pyrrolic NH protons: δ 12.85 ppm (s, 1H, Ring B NH), 11.90 ppm (s, 1H, Ring A NH)
  • Methine protons: δ 7.38 ppm (d, J ≈ 14 Hz, H-15), 6.65 ppm (d, J ≈ 14 Hz, H-5) – indicative of E-configuration.
  • Aromatic protons: Ring C: δ 6.92 (d, 1H), 6.80 (d, 1H); Ring B: δ 6.59 (s, 1H); Ring A: δ 6.20 (d, 1H), 6.05 (d, 1H).
  • Methoxy group: δ 3.96 ppm (s, 3H, -OCH₃).
  • Undecyl chain: Terminal methyl δ 0.88 ppm (t, 3H), methylene groups δ 1.25-1.35 (m, 16H), methylene adjacent to pyrrole δ 2.58 (t, 2H).

¹³C NMR (125 MHz, CDCl₃) highlights: Carbonyl carbon δ 160.8 ppm; Methine carbons δ 139.2 (C-15), 128.5 (C-5); Methoxy carbon δ 56.8 ppm; Undecyl terminal methyl δ 14.1 ppm, methylenes δ 22.7-31.9 ppm. HMBC correlations, particularly between the methoxy protons and the carbonyl carbon, and between the methylene protons of the undecyl chain and C-3 of ring A, are crucial for structural assignment [2] [10].

Mass Spectrometry (MS): Mass spectral analysis provides confirmation of molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) typically yields an [M+H]⁺ ion at m/z 394.2825 (calculated for C₂₅H₃₆N₃O⁺: 394.2852), confirming the molecular formula C₂₅H₃₅N₃O. Major fragments in electrospray ionization (ESI) or electron impact (EI) spectra arise from:

  • Loss of the undecyl chain (C₁₁H₂₁, m/z 251).
  • Cleavage adjacent to the methoxy group (m/z 179).
  • Fragmentation of the pyrrole rings yielding ions characteristic of bipyrrole (m/z 174) and monopyrrole (m/z 80) units [1] [8] [10].

Table 2: Key Spectroscopic Signatures of Undecylprodigiosin

TechniqueKey Signals/ParametersInterpretation
UV-Vis (MeOH)λₘₐₓ = 535 nm (ε ≈ 100,000 L·mol⁻¹·cm⁻¹); Shoulders ~500 nm, ~380 nmConjugated tripyrrole chromophore; Characteristic red pigment
¹H NMR (CDCl₃)δ 12.85 (s, NH), 11.90 (s, NH), 7.38 (d, H-15), 6.65 (d, H-5), 3.96 (s, OCH₃), 2.58 (t, -CH₂-Pyr), 0.88 (t, CH₃)E-configuration; Pyrrolic NH; Methoxy; Undecyl chain presence
¹³C NMR (CDCl₃)δ 160.8 (C=O), 139.2, 128.5 (methines), 134-110 (pyrrole C), 56.8 (OCH₃), 31.9-14.1 (alkyl chain)Carbon types; Carbonyl; Methoxy; Alkyl chain assignment
HRMS (ESI+)[M+H]⁺ m/z 394.2825Molecular formula confirmation (C₂₅H₃₅N₃O)

Stability and Reactivity Under Environmental Conditions

Undecylprodigiosin exhibits moderate stability under ambient conditions but is sensitive to several environmental factors:

Light Sensitivity: The conjugated system renders undecylprodigiosin highly susceptible to photodegradation. Exposure to ultraviolet (UV) and intense visible light, particularly in the presence of oxygen, leads to bleaching via oxidative cleavage of the methine bridges and pyrrole rings. This process generates smaller, colorless fragments such as pyrrole carboxylic acids and aldehydes. Photodegradation follows first-order kinetics and is significantly accelerated in solution compared to the solid state [4] [8].

Thermal Stability: In the solid state, undecylprodigiosin is relatively stable up to approximately 80°C. Above this temperature, decomposition occurs, characterized by a loss of color. In solution, degradation is observed at lower temperatures (above 50-60°C), involving thermal cyclization, oxidation, or polymerization reactions. Differential scanning calorimetry (DSC) typically shows an endothermic melting peak around 148-150°C followed by exothermic decomposition [4].

pH Sensitivity: Undecylprodigiosin is stable under mildly acidic to neutral conditions (pH 4-7). However, it undergoes rapid degradation under strongly acidic (pH < 3) and alkaline (pH > 8) conditions. Acidification (pH < 3) often leads to protonation of the pyrrolic nitrogen atoms, causing a bathochromic shift (red-shift) in the UV-Vis spectrum (λₘₐₓ shifts to ~560 nm) and potentially precipitation. Under strong alkaline conditions, the molecule undergoes hydrolysis, particularly of the methoxy group and potentially the conjugated system, leading to loss of chromophore and formation of water-soluble fragments [6] [8].

Oxidative Susceptibility: The electron-rich pyrrole rings make undecylprodigiosin prone to oxidation by reactive oxygen species (ROS) and strong oxidizing agents. Oxidation primarily targets the methine bridges, leading to cleavage and formation of formyl bipyrroles (e.g., 4-methoxy-2,2'-bipyrrole-5-carbaldehyde, MBC) and other oxidized pyrrole derivatives. This susceptibility has implications for its biological activity, as oxidative stress can be induced in target cells. Enzymes like Rieske oxygenases (e.g., RedG in Streptomyces coelicolor) specifically catalyze the oxidative carbocyclization of undecylprodigiosin to form streptorubin B, a related natural product with a 10-membered carbocycle [3] [6].

Solvent Effects: Stability varies considerably with solvent polarity. It is most stable in moderately non-polar organic solvents (dichloromethane, chloroform, ethyl acetate) and less stable in highly polar protic solvents (water, methanol, ethanol) or highly non-polar solvents (hexane). In aqueous solutions, aggregation occurs, reducing bioavailability and accelerating degradation. The presence of metal ions (Fe³⁺, Cu²⁺) can also catalyze decomposition through Fenton-like reactions or complex formation [4] [8].

Comparative Analysis with Prodigiosin and Other Prodigiginines

Undecylprodigiosin is a prominent member of the prodiginine family, sharing the core tripyrrole structure but distinguished by specific substituents that confer unique properties compared to its analogs:

Structural Comparisons:

  • Prodigiosin (PG, C₂₀H₂₅N₃O): The most well-studied prodiginine, produced predominantly by Serratia marcescens. Prodigiosin lacks the methoxy group on ring C and carries a shorter, branched alkyl chain (a butylpentyl group: -CH₂CH₂CH₂CH(CH₂CH₃)CH₃) instead of the linear undecyl chain at ring A. The absence of the methoxy group slightly reduces the electron density of the conjugated system compared to undecylprodigiosin. Its molecular weight is 323.43 g/mol [4] [9].
  • Undecylprodigiosin (UP, C₂₅H₃₅N₃O): Features the linear undecyl chain (-C₁₁H₂₃) and a methoxy group on ring C (as described in detail in 1.1). Molecular weight is 393.58 g/mol [1] [4].
  • Metacycloprodigiosin (MP, C₂₅H₃₅N₃O): An isomer of streptorubin B, also derived biosynthetically from undecylprodigiosin via oxidative carbocyclization catalyzed by McpG (a RedG homolog). It contains a 12-membered carbocycle formed by intramolecular coupling within the undecyl side chain, resulting in a macrocyclic structure. It shares the same molecular formula as UP but has a significantly different three-dimensional shape [6].
  • Streptorubin B (SB, C₂₅H₃₅N₃O): The direct cyclized derivative of undecylprodigiosin, formed by the Rieske oxygenase RedG. This reaction creates a 10-membered carbocycle by forming a new C-C bond between the terminal carbon of the undecyl chain and the C-3 position of ring A. This cyclization dramatically alters the molecule's conformation and bioactivity compared to linear UP. Like UP and MP, its molecular formula is C₂₅H₃₅N₃O [6].
  • Butylcycloheptylprodigiosin (BCHP, C₂₈H₃₉N₃O): Features a cycloheptyl ring attached via a butyl linker to ring A, creating a distinct bulky hydrophobic moiety. Molecular weight is 421.64 g/mol [8].

Physicochemical Property Differences:The structural variations significantly impact physicochemical properties:

  • Lipophilicity: LogP values increase in the order: Prodigiosin (PG, ~4.5) < Undecylprodigiosin (UP, ~7.0) < Metacycloprodigiosin (MP)/Streptorubin B (SB) < Butylcycloheptylprodigiosin (BCHP, ~8.5). The long linear alkyl chain of UP imparts high lipophilicity, surpassed only by macrocyclic (SB, MP) or bulky alkyl-cyclic (BCHP) derivatives. This influences solubility, membrane partitioning, and biodistribution [4] [8].
  • UV-Vis Spectra: All prodiginines absorb strongly between 530-540 nm due to the shared chromophore. Minor shifts occur: PG λₘₐₓ ~535 nm; UP λₘₐₓ ~535 nm; SB/MP λₘₐₓ ~530-532 nm (cyclization slightly blue-shifts absorbance). The molar absorptivity (ε) remains consistently high (>90,000 L·mol⁻¹·cm⁻¹) across the family [1] [6].
  • Stability: Cyclized derivatives (SB, MP) generally exhibit greater stability towards light and oxidation compared to their linear precursors (UP) due to the constrained conformation. The branched alkyl chain of PG may confer slightly different aggregation behavior in aqueous environments compared to the linear chain of UP. BCHP shows distinct photostability profiles relevant to its exploration as a photosensitizer [6] [8].

Bioactivity Profiles:While all prodiginines share core biological activities (antibacterial, anticancer, immunosuppressive), structural differences modulate potency, selectivity, and mechanisms:

  • Antibacterial Activity: UP and PG exhibit broad-spectrum activity against Gram-positive bacteria. UP often shows superior activity against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa compared to PG, potentially due to better penetration facilitated by its longer alkyl chain interacting with the outer membrane. Both show reduced efficacy against yeast and fungi compared to bacteria [4] [9].
  • Anticancer Mechanisms: All major prodiginines induce apoptosis in cancer cells, primarily via mitochondrial pathways involving caspase activation and modulation of Bcl-2 family proteins. UP demonstrates potent inhibition of topoisomerases and interaction with ribosomal RNA, contributing to protein synthesis inhibition. PG is noted for its ability to induce DNA double-strand breaks. SB and BCHP exhibit distinct binding profiles to molecular chaperones like Hsp90. UP and BCHP are not substrates for multidrug resistance (MDR) transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), unlike some other chemotherapeutics and possibly PG analogs [4] [8].
  • Immunosuppression: UP and PG are potent inhibitors of T-cell activation. UP suppresses key signaling pathways like JAK3/STAT5, crucial for cytokine receptor signaling in lymphocytes. Its activity is often comparable to or exceeds that of cyclosporine A in in vitro T-cell suppression assays [4] [5].
  • Antimalarial Activity: UP and PG are effective against Plasmodium falciparum strains, including chloroquine-resistant varieties. Activity is linked to their ability to complex with heme, inhibiting hemozoin formation within the parasite's digestive vacuole. UP's longer alkyl chain may enhance membrane permeation in the parasite [1] [4].
  • Enzyme Inhibition: UP specifically demonstrates potent anti-melanogenic activity by downregulating key enzymes (tyrosinase, TYRP-1, DCT) and the transcription factor MITF in melanocytes, an effect less prominently reported for PG or other prodiginines [2].

Table 3: Comparative Analysis of Key Prodigiosin Family Members

CompoundProducer OrganismsMolecular FormulaKey Structural FeaturesDistinct Bioactivities/Properties
Prodigiosin (PG)Serratia marcescens, some VibrioC₂₀H₂₅N₃OBranched C₉ alkyl chain (methylhexylpentyl); No methoxyStrong vs. Gram+ bacteria; DNA damage; Common food colorant probe
Undecylprodigiosin (UP)Streptomyces coelicolor, S. longisporus ruber, Marine Streptomyces spp.C₂₅H₃₅N₃OLinear C₁₁ alkyl chain; Methoxy on Ring CAnti-melanogenic; Ribosome binding; Non-MDR1/BCRP substrate
Metacycloprodigiosin (MP)Streptomyces sp. MBK6 (induced)C₂₅H₃₅N₃O12-membered carbocycle from alkyl chain cyclizationEnhanced stability; Potential anticancer isomer
Streptorubin B (SB)Streptomyces coelicolorC₂₅H₃₅N₃O10-membered carbocycle from alkyl chain cyclizationUnique conformation; Hsp90 interaction
Butylcycloheptylprodigiosin (BCHP)Marine bacteriaC₂₈H₃₉N₃OCycloheptyl ring linked via butyl to Ring APhotosensitizer candidate; Non-MDR1/BCRP substrate

Biosynthetic Relationships: Undecylprodigiosin occupies a central biosynthetic position. Its linear structure is assembled from two precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (2-UP), condensed by the enzyme RedH. UP serves as the direct precursor for cyclized derivatives: Rieske oxygenase RedG catalyzes its regio- and stereoselective oxidative cyclization to form streptorubin B (10-membered ring), while McpG catalyzes cyclization to metacycloprodigiosin (12-membered ring). Prodigiosin biosynthesis in Serratia follows a distinct but parallel pathway utilizing different precursors (MBC and 2-methyl-3-n-amylpyrrole, MAP) and enzymes [1] [3] [6].

Properties

CAS Number

13129-81-2

Product Name

Undecylprodigiosin

IUPAC Name

(2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole

Molecular Formula

C25H35N3O

Molecular Weight

393.575

InChI

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18-

InChI Key

ISFCPXILUVJVOC-BSMVPRKISA-N

SMILES

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC

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